molecular formula C16H16N2O5 B5155222 N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B5155222
M. Wt: 316.31 g/mol
InChI Key: DJUZECJALFFDQR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-(4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as recrystallization and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide.

    Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-(4-methylphenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The methoxy and nitro groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • N-(2-methoxy-4-nitrophenyl)-2-phenoxyacetamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both methoxy and nitro groups can provide a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical reactions.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUZECJALFFDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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